molecular formula C18H16N4O2S B4441147 N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide

N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide

Cat. No. B4441147
M. Wt: 352.4 g/mol
InChI Key: ZQNNCTQNFOONMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Nicotinamides, including the molecule , are synthesized through a variety of chemical reactions, often involving the condensation of nicotinic acid derivatives with amines or thioamides. For example, the structural characterization and synthesis of related compounds such as 2-nicotinamido-1,3,4-thiadiazole have been reported, demonstrating the use of X-ray crystallography, NMR, UV-Visible, and IR spectroscopies for analysis (Burnett, Johnston, & Green, 2015). These methods are critical in confirming the chemical connectivity and structure of the synthesized molecules.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including those similar to the compound of interest, is often determined through advanced analytical techniques such as X-ray crystallography and NMR spectroscopy. These techniques provide detailed information on the molecular geometry, confirming the presence of specific functional groups and the overall structural integrity of the compound. For instance, the study of 2-Propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole provided insights into the crystal and molecular structure, utilizing X-ray diffraction and DFT calculations (Süleymanoğlu et al., 2010).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, reflecting their reactivity and functional versatility. These reactions include interactions with other molecules, leading to the formation of new compounds with potentially different biological activities. For example, the synthesis of nicotinamide derivatives with anti-inflammatory activity demonstrates the chemical reactivity of these molecules and their potential for producing pharmacologically active compounds (Kalia, Rao, & Kutty, 2007).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties of "N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide" and related compounds, including their reactivity, stability, and interactions with other molecules, are critical for their application in various fields. Studies on similar molecules provide insights into their reactivity patterns, highlighting the importance of nicotinamide and thiazole moieties in determining their chemical behavior (Venkatasubramanian, Narayana, & Sarojini, 2019).

properties

IUPAC Name

N-[3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-2-16(23)22-18-21-15(11-25-18)12-5-3-7-14(9-12)20-17(24)13-6-4-8-19-10-13/h3-11H,2H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNNCTQNFOONMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide
Reactant of Route 2
Reactant of Route 2
N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide
Reactant of Route 3
N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide
Reactant of Route 4
N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide
Reactant of Route 5
Reactant of Route 5
N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide
Reactant of Route 6
Reactant of Route 6
N-{3-[2-(propionylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.